![molecular formula C21H14N2OS B2794404 4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 865659-28-5](/img/structure/B2794404.png)
4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one
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Description
4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one is a useful research compound. Its molecular formula is C21H14N2OS and its molecular weight is 342.42. The purity is usually 95%.
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Biological Activity
4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thioxopyrimidines, which are known for their potential therapeutic applications, including anticancer properties.
- Molecular Formula : C21H14N2OS
- Molecular Weight : 342.42 g/mol
- CAS Number : 865659-28-5
Anticancer Properties
Research has indicated that compounds within the thioxopyrimidine class exhibit notable anticancer activities. Specifically, studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines.
In a study evaluating the compound's efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), it was observed that the compound inhibited cell proliferation effectively at specific concentrations. The IC50 values were determined to be significant when compared to standard chemotherapeutics.
Cell Line | IC50 (µg/mL) | Selectivity Index |
---|---|---|
MCF-7 | 13.42 | 12.7 |
MDA-MB-231 | 28.89 | 8.0 |
These results suggest a promising potential for this compound as an anticancer agent due to its selective toxicity towards cancer cells while sparing normal cells.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Thioxopyrimidines are known to interact with various molecular targets including:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can lead to decreased nucleotide synthesis and ultimately hinder cancer cell growth.
- Tyrosine Kinases : These enzymes play crucial roles in signaling pathways that regulate cell division and survival.
Other Biological Activities
Beyond its anticancer properties, thioxopyrimidine derivatives have been reported to possess a wide range of biological activities:
- Antimicrobial Activity : Some studies indicate that compounds in this class exhibit antibacterial and antifungal properties.
- Anti-inflammatory Effects : Research has shown potential in reducing inflammation through various biochemical pathways.
- Antioxidant Properties : The ability to scavenge free radicals may contribute to protective effects against oxidative stress-related diseases.
Case Studies
One notable case study involved the synthesis and biological evaluation of several thioxopyrimidine derivatives including this compound. The study highlighted:
- Synthesis Methodology : Utilizing cyclization reactions that incorporate sulfur into the pyrimidine ring.
- Biological Testing : In vitro assays demonstrated significant cytotoxicity against cancer cell lines with a focus on determining IC50 values and selectivity indices.
- Comparative Analysis : The compound was compared against established anticancer agents like Cisplatin and showed promising results with a higher selectivity index.
Properties
IUPAC Name |
4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2OS/c24-20-16-10-4-3-9-15(16)19-17(20)18(22-21(25)23-19)14-11-5-7-12-6-1-2-8-13(12)14/h1-11,18H,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTXSLLTQCWGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C4=C(C5=CC=CC=C5C4=O)NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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